molecular formula C7H5NO2 B1601228 2,5-Pyridinedicarboxaldehyde CAS No. 6221-01-8

2,5-Pyridinedicarboxaldehyde

Cat. No. B1601228
CAS RN: 6221-01-8
M. Wt: 135.12 g/mol
InChI Key: GVWYIGSUECJNRM-UHFFFAOYSA-N
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Description

2,5-Pyridinedicarboxaldehyde (2,5-PDC) is an important organic compound that has many uses in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound that is used as a precursor in the synthesis of many pharmaceuticals, dyes, and other compounds. 2,5-PDC is a versatile compound that can be used in a variety of applications, such as in the synthesis of new compounds, as a chromogenic reagent, and as a biochemical probe.

Scientific Research Applications

1. Bioassay Detection

2,6-Pyridinedicarboxylic acid (PDC), a derivative of 2,5-Pyridinedicarboxaldehyde, has been used in enzyme-amplified lanthanide luminescence (EALL) for bioassay detection. It forms luminescent complexes with lanthanides for the sensitive detection of esterases and xanthine oxidase, offering advantages in assays conducted within physiological pH ranges (Steinkamp & Karst, 2004).

2. Supramolecular Chemistry

2,5-Pyridinedicarboxylic acid reacts with diorganotin(IV) oxides to study molecular and supramolecular structures. This has led to insights into how coordinating solvent molecules can alter the supramolecular structure, forming systems with varied hydrogen-bonded and polymeric structures (García-Zarracino & Höpfl, 2005).

3. Material Science

Reactions of 2,6-pyridinedicarboxaldehyde have been explored for synthesizing fluorous pyridines with high fluorous phase affinities. These compounds have applications in material science, exhibiting properties like low melting points and partition coefficients favorable for various applications (Rocaboy, Hampel, & Gladysz, 2002).

4. Anticancer Research

A bismuth(III) complex derived from 2,6-pyridinedicarboxaldehyde has shown potent anticancer activity against human lung cancer cells. This research suggests the potential of coordinating free ligands with Bi(III) in developing new anticancer drugs (Ouyang et al., 2017).

5. Catalysis and Green Chemistry

2,6-Pyridinedicarboxylic acid has been utilized as an organocatalyst for the synthesis of 1,5-benzodiazepines. This application demonstrates its effectiveness in promoting regioselective C–C bond formation in eco-friendly processes (Lal et al., 2013).

properties

IUPAC Name

pyridine-2,5-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-4-6-1-2-7(5-10)8-3-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWYIGSUECJNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479434
Record name 2,5-PYRIDINEDICARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2,5-dicarbaldehyde

CAS RN

6221-01-8
Record name 2,5-PYRIDINEDICARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
T Gaines, D Camp, R Bai, Z Liang, Y Yoon… - Bioorganic & medicinal …, 2016 - Elsevier
Targeting the interaction between G-Protein Coupled Receptor, CXCR4, and its natural ligand CXCL12 is a leading strategy to mitigate cancer metastasis and reduce inflammation. …
Number of citations: 20 www.sciencedirect.com
CW Fu, YJ Hsieh, TT Chang, CL Chen, CY Yang… - European journal of …, 2015 - Elsevier
Results of previous studies demonstrated that the tetraindole, SK228, which has a high lipid but low water solubility, displayed moderate anticancer efficacy in a xenograft model of …
Number of citations: 19 www.sciencedirect.com
W Wang, H Shao, S Zhou, D Zhu, X Jiang… - … Applied Materials & …, 2021 - ACS Publications
Adsorption is an effective method for the removal of perfluoroalkanesulfonates (PFSAs) from water, and the limitation of the adsorption rate of existing adsorbents motivates efforts to …
Number of citations: 16 pubs.acs.org
PC Ulrich, RW Grady, A Cerami - Drug Development Research, 1982 - Wiley Online Library
Seven aromatic bisguanylhydrazones and two related compounds were screened against Trypanosoma brucei (EATRO 110M) in mice. The four most active were then screened …
Number of citations: 26 onlinelibrary.wiley.com
RWJ Chubb - 2001 - etheses.dur.ac.uk
This thesis is concerned with the synthesis and reactions of functionalised 3- liydroxypyridines, in particular 2-aryl- and 2-heteroary 1-3-liydroxypyridines by non- coupling methodology, …
Number of citations: 6 etheses.dur.ac.uk
S Chen, W Yuan, T Jin
Number of citations: 0

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